molecular formula C25H18F6N4O2S B10831442 Recql5-IN-1

Recql5-IN-1

Cat. No.: B10831442
M. Wt: 552.5 g/mol
InChI Key: BHTXRKYKSWDTRG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RECQL5-IN-1 is a potent inhibitor of the RECQL5 helicase, a member of the RecQ family of DNA helicases. These helicases play a crucial role in maintaining genome stability by participating in DNA replication, transcription, and repair. This compound targets both the enzymatic and non-enzymatic domains of RECQL5, making it a valuable tool in scientific research, particularly in the study of cancer and genomic instability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RECQL5-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

RECQL5-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

RECQL5-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of DNA helicases and their role in maintaining genome stability.

    Biology: Helps in understanding the cellular processes involving RECQL5, such as DNA replication, transcription, and repair.

    Medicine: Investigated for its potential therapeutic applications in treating cancers associated with genomic instability.

    Industry: Utilized in the development of diagnostic tools and assays for detecting helicase activity

Mechanism of Action

RECQL5-IN-1 exerts its effects by inhibiting the helicase activity of RECQL5. It binds to both the enzymatic and non-enzymatic domains of RECQL5, preventing it from unwinding DNA. This inhibition disrupts the normal functions of RECQL5 in DNA replication, transcription, and repair, leading to increased genomic instability. The molecular targets of this compound include the ATPase and helicase domains of RECQL5, and it interferes with the interaction between RECQL5 and other proteins involved in DNA metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to target both the enzymatic and non-enzymatic domains of RECQL5, making it a versatile tool for studying the multifaceted roles of RECQL5 in genome stability. Unlike other inhibitors that may only target a single domain, this compound provides a comprehensive approach to inhibiting RECQL5 activity .

Properties

Molecular Formula

C25H18F6N4O2S

Molecular Weight

552.5 g/mol

IUPAC Name

1-[(S)-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-phenylmethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C25H18F6N4O2S/c26-24(27,28)17-11-18(25(29,30)31)13-19(12-17)32-22(36)33-20(16-9-5-2-6-10-16)21-34-35-23(37-21)38-14-15-7-3-1-4-8-15/h1-13,20H,14H2,(H2,32,33,36)/t20-/m0/s1

InChI Key

BHTXRKYKSWDTRG-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)[C@H](C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C(C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.